molecular formula C14H8N2 B12818214 6,6'-Diethynyl-2,2'-bipyridine

6,6'-Diethynyl-2,2'-bipyridine

Cat. No.: B12818214
M. Wt: 204.23 g/mol
InChI Key: TVPOVKRNRYCPCX-UHFFFAOYSA-N
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Description

6,6’-Diethynyl-2,2’-bipyridine is an organic compound that belongs to the bipyridine family. It consists of two pyridine rings connected by a carbon-carbon triple bond at the 6 and 6’ positions. This compound is of significant interest in various fields of chemistry due to its unique structural and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,6’-Diethynyl-2,2’-bipyridine typically involves the palladium-catalyzed coupling of 6,6’-dibromo-2,2’-bipyridine with terminal alkynes. This reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. Common solvents used include tetrahydrofuran (THF) or dimethylformamide (DMF), and the reaction is often facilitated by a base such as triethylamine .

Industrial Production Methods: While specific industrial production methods for 6,6’-Diethynyl-2,2’-bipyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.

Chemical Reactions Analysis

Types of Reactions: 6,6’-Diethynyl-2,2’-bipyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding diketones.

    Reduction: It can be reduced to form dihydro derivatives.

    Substitution: The ethynyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the ethynyl groups.

Major Products:

Scientific Research Applications

6,6’-Diethynyl-2,2’-bipyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic properties and electronic characteristics.

    Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of metal-based drugs.

    Industry: It is used in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism by which 6,6’-Diethynyl-2,2’-bipyridine exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, thereby influencing catalytic activity and reactivity. The compound can also participate in electron transfer processes, making it valuable in redox reactions and as a photosensitizer in photochemical applications .

Comparison with Similar Compounds

    6,6’-Dimethyl-2,2’-bipyridine: Similar in structure but with methyl groups instead of ethynyl groups.

    4,4’-Diethynyl-2,2’-bipyridine: Another bipyridine derivative with ethynyl groups at different positions.

    2,2’-Bipyridine: The parent compound without any substituents.

Uniqueness: 6,6’-Diethynyl-2,2’-bipyridine is unique due to the presence of ethynyl groups, which provide additional sites for chemical modification and enhance its ability to participate in π-conjugation. This makes it particularly useful in the design of materials with specific electronic properties .

Properties

Molecular Formula

C14H8N2

Molecular Weight

204.23 g/mol

IUPAC Name

2-ethynyl-6-(6-ethynylpyridin-2-yl)pyridine

InChI

InChI=1S/C14H8N2/c1-3-11-7-5-9-13(15-11)14-10-6-8-12(4-2)16-14/h1-2,5-10H

InChI Key

TVPOVKRNRYCPCX-UHFFFAOYSA-N

Canonical SMILES

C#CC1=NC(=CC=C1)C2=CC=CC(=N2)C#C

Origin of Product

United States

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